molecular formula C10H9ClN2O B1471774 3-(4-Chlorobenzyl)-5-isoxazolamine CAS No. 1225528-92-6

3-(4-Chlorobenzyl)-5-isoxazolamine

Numéro de catalogue: B1471774
Numéro CAS: 1225528-92-6
Poids moléculaire: 208.64 g/mol
Clé InChI: GCVOOZZNUVTMDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Chlorobenzyl)-5-isoxazolamine is a synthetic isoxazole derivative serving as a versatile building block in medicinal chemistry and drug discovery research. Isoxazoles are a prominent class of heterocyclic compounds known for their wide spectrum of biological activities, making them key scaffolds in developing novel therapeutic agents . Research on closely related structural analogues has demonstrated significant pharmacological potential, including immunosuppressive and anti-proliferative properties. For instance, certain isoxazole derivatives have been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress inducible tumor necrosis factor (TNF-α) production, suggesting a potential mechanism for immune response modulation . Furthermore, the structural framework of 5-aminoisoxazoles allows for diverse chemical modifications, facilitating the synthesis of hybrid molecules and peptidomimetics. This utility is exemplified in their application in solid-phase peptide synthesis as non-proteinogenic β-amino acids, which can be used to create α/β-mixed peptides with enhanced metabolic stability . As a research chemical, this compound provides a critical core structure for designing and synthesizing new molecules for investigating biological pathways and developing potential treatments for immune-related disorders and cancers. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)5-9-6-10(12)14-13-9/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVOOZZNUVTMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Halogen-Substituted Isoxazolamines

  • 3-(4-Chlorobenzyl)-5-isoxazolamine vs. 3-(4-Bromophenyl)-5-isoxazolamine :
    The chlorine atom in the former offers a balance between electronegativity and steric demand, whereas bromine in the latter increases polarizability and van der Waals interactions. This difference may influence binding affinities in biological targets. For example, brominated analogs are often prioritized in radioligand studies due to bromine’s suitability for isotopic labeling .

Schiff Base Derivatives

  • N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine differs by replacing the benzyl group with a benzylidene imine. Crystallographic data (e.g., unit cell parameters: a = 5.0877 Å, b = 24.5197 Å) confirm a rigid, planar structure, which is advantageous for designing metal-organic frameworks or enzyme inhibitors .

Alkyl vs. Aromatic Substituents

  • 3-(1-Ethyl-1-methylpropyl)-5-isoxazolamine lacks aromaticity, reducing its capacity for π-based interactions. This compound was detected in preeclampsia patients, suggesting non-pharmaceutical exposure pathways (e.g., personal care products) . In contrast, the 4-chlorobenzyl group in the target compound may facilitate interactions with aromatic residues in proteins.

Fused Heterocyclic Systems

  • 4-(1-(4-Chlorobenzyl)-1H-benzimidazol-5-yl)-3,5-dimethylisoxazole demonstrates how isoxazole rings can be integrated into larger pharmacophores. The fused benzimidazole-isoxazole system expands the compound’s hydrogen-bonding and hydrophobic interaction capabilities, often exploited in kinase inhibitor design .

Research Findings and Implications

  • Crystallographic Stability : The Schiff base derivative N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine exhibits a well-defined crystal lattice (volume = 1176.77 ų), supporting its use in materials science .
  • Synthetic Versatility : Methods such as Suzuki coupling (for benzimidazole-isoxazole hybrids) and condensation reactions (for Schiff bases) underscore the adaptability of isoxazolamine derivatives in medicinal chemistry .

Méthodes De Préparation

The synthesis of 3-(4-Chlorobenzyl)-5-isoxazolamine typically involves constructing the isoxazole ring followed by functionalization at the 3-position with a 4-chlorobenzyl substituent and introduction of the amino group at the 5-position. Key steps include:

  • Formation of isoxazole ring via [3+2] cycloaddition reactions.
  • Halogenation or substitution reactions to introduce the chlorobenzyl moiety.
  • Amination to yield the 5-isoxazolamine functionality.

Cycloaddition-Based Synthesis of Isoxazole Core

A widely used and environmentally friendly approach to synthesize isoxazole derivatives, including 3-substituted and 5-amino isoxazoles, is the [3+2] cycloaddition of nitrile oxides with 1,3-diketones or β-ketoesters under mild conditions.

  • Methodology: Nitrile oxides are generated in situ by dehalogenation of hydroximoyl chlorides under basic aqueous conditions at room temperature. These nitrile oxides then undergo cycloaddition with 1,3-diketones or β-ketoesters to form 3,4,5-trisubstituted isoxazoles efficiently.

  • Advantages: This method avoids the use of expensive and toxic metal catalysts, proceeds quickly (1–2 hours), and is environmentally benign due to the use of water as solvent.

  • Relevance: For 3-(4-Chlorobenzyl)-5-isoxazolamine, the 4-chlorobenzyl group can be introduced via appropriately substituted β-ketoesters or diketones in the cycloaddition step, or through subsequent functionalization.

Preparation of 5-Aminoisoxazole Intermediates

5-Aminoisoxazoles are crucial intermediates for synthesizing 3-(4-Chlorobenzyl)-5-isoxazolamine.

  • Patent US3468900A describes a process where butene derivatives react with nitrosyl chloride to form nitrosochloride addition compounds, which upon reaction with alkali metal cyanides yield 5-aminoisoxazoles.

  • Key Reaction Conditions:

    Step Reagents & Conditions Outcome
    Addition of nitrosyl chloride trans-butene-2, methylene chloride solvent, -15 to 5 °C Formation of nitrosochloride addition compound (white crystalline solid)
    Reaction with alkali metal cyanide Refluxing methanol or aqueous methanol Conversion to 5-amino-3,4-dimethylisoxazole
  • This method can be adapted for preparing 5-amino-3-(4-chlorobenzyl)isoxazole derivatives by modifying the alkene or nitrile precursors accordingly.

Introduction of the 4-Chlorobenzyl Group

The 4-chlorobenzyl substituent can be introduced via nucleophilic substitution or coupling reactions on the isoxazole ring:

  • Reaction of the 5-aminoisoxazole intermediate with 4-chlorobenzyl halides under basic conditions can yield 3-(4-chlorobenzyl)-5-isoxazolamine.

  • Alternatively, sulfonylation or acylation of the amino group followed by reduction can be employed to install the desired substituent.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Reference
Formation of nitrosochloride addition compound trans-butene-2, nitrosyl chloride, methylene chloride, -15 to 5 °C High yield (up to 97%), white crystalline product
Conversion to 5-aminoisoxazole Alkali metal cyanide, refluxing methanol or aqueous methanol Direct cyclization and substitution
Cycloaddition of nitrile oxides with β-ketoesters Hydroximoyl chlorides dehalogenated under mild basic aqueous conditions, room temperature Environmentally friendly, fast (1-2 h), no metal catalyst
Introduction of 4-chlorobenzyl group Reaction of 5-aminoisoxazole with 4-chlorobenzyl halides under basic conditions Nucleophilic substitution or coupling Inferred from general organic synthesis principles
Chlorination of isoxazole derivatives Triphosgene, pyridine/triethylamine, toluene, 20-40 °C High yield chlorination of isoxazole derivatives

Research Findings and Optimization

  • The cycloaddition approach in water under mild basic conditions offers a green synthesis route with good regioselectivity and yield for 3,4,5-trisubstituted isoxazoles, which can be adapted for 3-(4-Chlorobenzyl)-5-isoxazolamine.

  • The nitrosochloride addition and cyanide substitution method provides a robust route to 5-aminoisoxazoles, which serve as key intermediates.

  • Reaction parameters such as temperature control (e.g., -15 to 5 °C for nitrosyl chloride addition), solvent choice (methylene chloride, methanol), and reagent molar ratios are critical for optimizing yield and purity.

Q & A

Advanced Research Question

  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H-bonding: 25%, van der Waals: 60%) in crystal lattices .
  • DFT Calculations : Predicts electrostatic potential maps to identify reactive sites (e.g., isoxazole N-atom: −0.45 e) .
  • Molecular Dynamics (MD) : Simulates thermal stability (e.g., decomposition >200°C) under varied temperatures .
    Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate interaction energies with counterpoise correction .

How should structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of 3-(4-Chlorobenzyl)-5-isoxazolamine analogs?

Advanced Research Question
Key Design Principles :

  • Variation of Substituents : Synthesize analogs with halogens (Br, F) or electron-withdrawing groups (NO2_2) at the 4-position .
  • Bioactivity Profiling : Test against target enzymes (e.g., 11β-HSD1 inhibition via fluorescence polarization assays) .
  • Data Correlation : Use QSAR models to link logP values (e.g., 2.8–3.5) with antimicrobial IC50_{50} .
    Case Study :
  • Replace the 4-chlorobenzyl group with a 3-trifluoromethylphenyl moiety to enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorobenzyl)-5-isoxazolamine
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorobenzyl)-5-isoxazolamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.